5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid
Overview
Description
5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid is a leukotriene, a type of eicosanoid derived from arachidonic acid. This compound is known for its role in inflammatory responses and is involved in various biological processes, including immune responses and cell signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid typically involves the oxidation of arachidonic acid. This process can be catalyzed by enzymes such as lipoxygenases, which introduce hydroxyl groups at specific positions on the carbon chain .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the specificity required in its synthesis. biotechnological methods involving genetically engineered microorganisms or cell cultures are being explored to produce this compound more efficiently .
Chemical Reactions Analysis
Types of Reactions
5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different metabolites.
Reduction: Reduction reactions can modify the hydroxyl groups.
Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, molecular oxygen.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lipoxygenases, cyclooxygenases.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound, which can have different biological activities .
Scientific Research Applications
5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in cell signaling and inflammatory responses.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid involves its interaction with specific receptors on cell surfaces, leading to the activation of signaling pathways that mediate inflammatory responses. The compound targets leukotriene receptors, which are involved in the regulation of immune responses and inflammation .
Comparison with Similar Compounds
Similar Compounds
5,12-Dihydroxyicosa-6,8,10,14,17-pentaenoic acid: Another leukotriene with an additional double bond.
5,12-Dihydroxyicosa-6,8,10,14-trienoic acid: Lacks one double bond compared to 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and the presence of four conjugated double bonds, which contribute to its distinct biological activities and roles in inflammatory processes .
Properties
IUPAC Name |
5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYSSYRCGWBHLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860923 | |
Record name | 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73151-67-4 | |
Record name | 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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